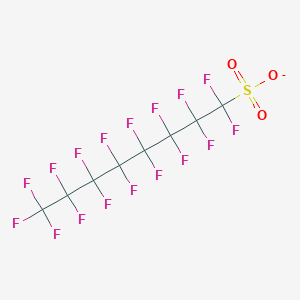

Perfluorooctanesulfonate

説明

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O3S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H,26,27,28)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSUTJLHUFNCNZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17O3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80108992 | |

| Record name | Perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80108992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45298-90-6 | |

| Record name | Perfluorooctanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45298-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045298906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80108992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Industrial Applications

1. Firefighting Foams

PFOS has been extensively used in aqueous film-forming foams (AFFF), which are effective in extinguishing liquid fuel fires. These foams have played a critical role in firefighting operations, particularly at airports and military bases. However, their use has raised significant environmental concerns due to the persistence of PFOS in the environment and its potential for bioaccumulation .

2. Surface Treatment Agents

PFOS is employed as a surfactant in various applications, including water-repellent coatings for textiles, leather, and paper products. Its ability to reduce surface tension makes it effective in creating durable water- and oil-repellent surfaces .

3. Electronics Manufacturing

In the electronics industry, PFOS is utilized in photo-imaging processes and as an etching agent for semiconductors. Its stability under extreme conditions makes it suitable for these high-tech applications .

Environmental Applications

1. Contaminant Tracking

Research on PFOS has been pivotal in understanding the movement and behavior of PFAS in the environment. Studies have shown that PFOS can travel long distances through soil and water systems, leading to widespread contamination of groundwater resources . This characteristic has made PFOS a key focus in environmental monitoring programs aimed at assessing PFAS contamination levels.

2. Ecotoxicology Studies

PFOS has been extensively studied for its toxicological effects on wildlife and aquatic organisms. Research indicates that exposure to PFOS can lead to adverse effects on reproduction, development, and immune function in various species . These findings are crucial for developing regulatory frameworks aimed at protecting ecosystems from PFAS-related pollution.

Health Research Applications

1. Epidemiological Studies

Numerous epidemiological studies have investigated the health impacts of PFOS exposure on human populations. Research has linked PFOS exposure to various health issues, including liver damage, immune system dysfunction, thyroid disruption, and increased risk of certain cancers such as kidney and testicular cancer . These studies often utilize serum samples to assess exposure levels and correlate them with health outcomes.

2. Toxicological Mechanisms

In vitro and in vivo studies have been conducted to elucidate the mechanisms by which PFOS exerts its toxic effects. Findings suggest that oxidative stress and disruption of lipid metabolism are key pathways involved in PFOS toxicity . Understanding these mechanisms is essential for developing therapeutic strategies to mitigate the health risks associated with PFOS exposure.

Case Studies

類似化合物との比較

Comparison with Similar Compounds

PFOS belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). Key comparisons with structurally similar compounds—perfluorooctanoate (PFOA), perfluorohexanesulfonate (PFHxS), and perfluorooctanesulfonamide (PFOSA)—are outlined below:

Chemical Structure and Environmental Persistence

- PFOS vs. PFOA : PFOS’s sulfonate group enhances environmental persistence compared to PFOA’s carboxylate, making it more resistant to hydrolysis and microbial degradation .

- PFOS vs. PFOSA : PFOSA is a precursor that metabolizes into PFOS, contributing to indirect exposure .

Bioaccumulation and Human Exposure

- Key Insight : PFOS exhibits higher bioaccumulation in aquatic organisms and longer serum elimination half-lives in humans compared to PFOA and PFHxS . Post-2002, serum PFOS levels declined (e.g., U.S. median: ~14 ng/mL by 2008) due to regulatory phase-outs, while PFOA and PFHxS trends varied regionally .

Toxicity Profiles

- Mechanistic Differences : PFOS disrupts fatty acid metabolism and thyroid hormones, while PFOA activates peroxisome proliferator-activated receptors (PPARα) .

Regulatory Status

- PFOS : Listed under the Stockholm Convention (2009) for global restriction; U.S. EPA lifetime health advisory: 0.02 ppt .

- PFOA/PFOS : U.S. EPA issued a combined advisory of 0.004 ppt (2023) .

- PFHxS : Emerging regulatory focus due to persistence; added to Stockholm Convention in 2022 .

Key Research Findings and Data Tables

Table 1: Global Environmental Concentrations (Water, ng/L)

| Region | PFOS | PFOA | PFHxS | Source |

|---|---|---|---|---|

| Northern China | 12–89 | 8–45 | 2–15 | |

| Western U.S. | 5–60 | 10–80 | 1–10 | |

| Sri Lanka | 20–150 | <5 | N.D. |

- N.D.: Not detected. PFOS dominates in regions with historical industrial use .

Table 2: Human Serum Levels (Post-2000 Decline)

| Population | PFOS (ng/mL) | PFOA (ng/mL) | Study Period | Source |

|---|---|---|---|---|

| U.S. General | 14.1 | 3.9 | 2007–2014 | |

| Swedish Mothers | 9.8 | 2.1 | 2013 | |

| Occupational | 1,000–2,500 | 100–500 | 1994–2000 |

準備方法

Reaction Mechanism and Process Design

The ECF process involves electrolyzing a hydrocarbon sulfonyl fluoride precursor in anhydrous hydrogen fluoride (HF). For PFOS, the starting material is octane sulfonyl fluoride (C₈H₁₇SO₂F). During electrolysis, hydrogen atoms in the hydrocarbon chain are replaced by fluorine, yielding perfluorooctanesulfonyl fluoride (C₈F₁₇SO₂F). Key steps include:

-

Electrolytic Fluorination :

-

Phase Separation and Purification :

-

Hydrolysis to Sulfonate Salt :

Yield Optimization and Impurity Control

The patent highlights yield improvements by collecting both liquid and gaseous phase products, reducing PFOS losses. Impurity levels are tightly controlled:

-

PFOS Content : Maintained below 50 ppm in the final product through fractional distillation.

-

Reaction Conditions : Continuous HF replenishment and temperature stabilization prevent side reactions.

Table 1: Key Parameters for PFOS Synthesis via ECF

Chemical Synthesis Using K₂MnF₆: Graphite Intercalation Approach

A less conventional but academically significant method involves the chemical synthesis of graphite intercalation compounds (GICs) containing PFOS. This approach produces hybrid materials with staged PFOS-graphene layers.

Synthesis Protocol

-

Oxidation-Intercalation Reaction :

-

Product Characterization :

Table 2: Structural Properties of PFOS-GICs

Advantages and Limitations

-

Advantages : Ambient synthesis conditions; tunable staging for material science applications.

-

Limitations : Low PFOS yield (≤20% by mass uptake); graphite fluoride impurities.

Comparative Analysis of PFOS Synthesis Methods

Table 3: Method Comparison

| Criterion | ECF | K₂MnF₆ Synthesis |

|---|---|---|

| Scalability | Industrial (ton-scale) | Lab-scale (<100 g) |

| Reaction Time | 24–72 h | 3–4 days |

| Purity | ≥99.9% | 80–85% |

| Byproducts | POF, HF gas | Graphite fluoride |

| Environmental Impact | HF handling required | Lower toxicity |

Quality Control and Regulatory Considerations

Impurity Profiling

Q & A

Q. What analytical methodologies are recommended for detecting PFOS in environmental and biological samples?

PFOS detection typically involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve parts-per-trillion sensitivity. For biological matrices (e.g., serum, liver), enzymatic digestion or ion-pair extraction is required to isolate PFOS from proteins and lipids . In environmental water samples, SPE cartridges with hydrophilic-lipophilic balance (HLB) sorbents are effective for pre-concentration. Validation should include recovery tests (70–120%) and matrix spike corrections to address co-eluting interferences .

Q. How do experimental designs account for PFOS bioaccumulation in longitudinal wildlife studies?

Studies often employ cross-sectional sampling across age cohorts and trophic levels to assess bioaccumulation trends. For example, liver and blood samples from marine mammals (e.g., dolphins, seals) are analyzed to evaluate species-specific half-lives and trophic magnification factors. Age-independent PFOS accumulation, as observed in Arctic ringed seals, suggests non-linear pharmacokinetics, necessitating stable isotope analysis (δ15N, δ13C) to clarify trophic transfer pathways .

Q. What are the standard protocols for assessing PFOS toxicity in in vivo models?

The U.S. EPA and OECD guidelines recommend sub-chronic rodent studies (28–90 days) with oral dosing (0.1–10 mg/kg/day) to evaluate hepatotoxicity, immunotoxicity, and developmental endpoints. Key parameters include liver weight changes, serum ALT/AST levels, and thymic atrophy. Two-generation reproductive toxicity studies in rats (e.g., Luebker et al., 2005a,b) are critical for identifying transgenerational effects, such as reduced pup survival and delayed sexual maturation .

Advanced Research Questions

Q. How can researchers resolve contradictions between epidemiological and toxicological data on PFOS carcinogenicity?

Discrepancies arise from exposure heterogeneity (occupational vs. environmental), confounding factors (e.g., coexposure to PFOA), and species-specific metabolic differences. A systematic review approach, as applied by Chang et al. (2014), involves meta-analysis of occupational cohorts (high-exposure) and general populations, coupled with mode-of-action studies (e.g., PPARα activation in rodents). Dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling can reconcile human and animal data .

Q. What advanced materials show promise for PFOS adsorption, and how are their efficiencies quantified?

Amine-functionalized covalent organic frameworks (COFs) exhibit >90% PFOS removal at environmentally relevant concentrations (100–500 ng/L) due to synergistic hydrophobic and electrostatic interactions. Performance is evaluated via adsorption isotherms (Langmuir/Freundlich models) and kinetics (pseudo-second-order). COFs with 28% amine loading achieve equilibrium within 30 minutes, outperforming activated carbon in flow-through systems .

Q. How should methodological gaps in PFOS alternatives assessment be addressed under the Stockholm Convention?

The 2022 POPRC report highlights the need for comprehensive experimental data on alternatives’ persistence, bioaccumulation, and toxicity (PBT). Researchers should prioritize comparative life-cycle assessments (LCAs) and structure-activity relationship (SAR) modeling to predict degradation pathways. Public data scarcity necessitates collaboration with industry to access proprietary toxicity datasets .

Q. What statistical approaches are optimal for analyzing PFOS exposure-response relationships in large-scale environmental monitoring?

Multivariate regression adjusted for covariates (e.g., pH, organic carbon) is used to identify PFOS sources in watersheds. Spatial analysis tools (GIS) coupled with bootstrapping can quantify uncertainty in concentration hotspots, as demonstrated in the Upper Mississippi River Basin study (Nakayama et al., 2010). For global distribution models, hierarchical Bayesian methods account for censored data (non-detects) .

Methodological Guidance for Contradictory Findings

Q. How can conflicting results on PFOS immunotoxicity be systematically evaluated?

Discrepancies in antibody suppression (e.g., IgM vs. IgG) across species require tiered testing:

Q. What strategies mitigate analytical biases in PFOS quantification across laboratories?

Interlaboratory comparisons using certified reference materials (CRMs, e.g., NIST SRM 1957) are critical. Harmonized protocols should specify:

- Internal standards: Mass-labeled PFOS (e.g., ¹³C₈-PFOS) for isotope dilution.

- Quality controls: Blanks, replicates, and spike recovery at low (1 ng/mL), medium (10 ng/mL), and high (50 ng/mL) concentrations. Participation in proficiency testing programs (e.g., QUASIMEME) ensures data comparability .

Tables for Key Findings

Table 1. PFOS Concentrations in Marine Mammals (Selected Studies)

Table 2. Adsorbent Performance for PFOS Removal

| Material | Capacity (mg/g) | Time to Equilibrium | PFAS Selectivity | Study |

|---|---|---|---|---|

| Amine-COF (28% loading) | 120 | 30 minutes | 12/13 PFAS | Ji et al., 2018 |

| Granular Activated Carbon | 45 | 24 hours | 5/13 PFAS | EPA, 2024 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。